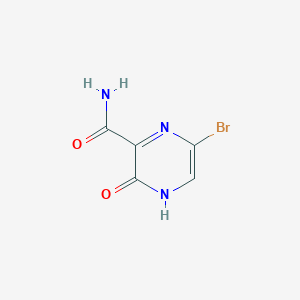

6-Bromo-3-hydroxypyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBREXQQUFIWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430790 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259793-88-9 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-bromo-3-hydroxypyrazine-2-carboxamide, a key chemical intermediate in the synthesis of the antiviral medication Favipiravir (B1662787). This guide covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, presenting data in a format tailored for scientific and research applications.

Chemical Identity and Properties

This compound is a pyrazinecarboxamide derivative.[1] Its primary significance lies in its role as a crucial building block for the synthesis of Favipiravir (T-705), a potent antiviral agent effective against a wide range of RNA viruses.[2][3] The compound is also known by the synonyms 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide and 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide.[4][5]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 259793-88-9 | [4][6][7] |

| Molecular Formula | C₅H₄BrN₃O₂ | [6][8][9] |

| Molecular Weight | 218.01 g/mol | [6][9][10] |

| Purity | ≥97-98% (Commercially available) | [6][9] |

| SMILES | NC(=O)c1nc(Br)cnc1O | [6][9] |

| Topological Polar Surface Area (TPSA) | 89.1 Ų | [9] |

| logP | 0.0436 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Rotatable Bonds | 1 | [9] |

Chemical Structure

The molecular structure of this compound features a pyrazine (B50134) ring substituted with bromine, hydroxyl, and carboxamide functional groups.

Synthesis and Experimental Protocols

This compound is synthesized via the bromination of its precursor, 3-hydroxypyrazine-2-carboxamide. This reaction is a critical step in multi-step synthetic routes to Favipiravir.

General Synthesis Pathway

The logical workflow for the synthesis is outlined below. The process begins with the readily available precursor and introduces a bromine atom at the 6-position of the pyrazine ring.

Detailed Experimental Protocol

The following protocol is based on methods described in the patent literature for the preparation of this compound.[11]

Materials:

-

(3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium (or 3-hydroxypyrazine-2-carboxamide)

-

Phosphoric acid or Acetic Acid

-

Liquid Bromine

-

Nitrogen gas

Procedure:

-

Add 560 mL of acetonitrile to a 1000 mL three-neck flask.

-

Under stirring and a nitrogen atmosphere, add 80g of (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium.

-

Control the temperature of the reaction solution to between 10-20 °C.

-

Slowly add 9g of phosphoric acid to adjust the pH of the reaction solution to approximately 6.0.

-

Proceed with the bromination step by adding a brominating agent, such as liquid bromine (1.07g per gram of the starting intermediate).

-

After the reaction is complete, the product is typically isolated through filtration.

-

The resulting wet product is dried in an oven at 65 °C to yield the final this compound.

Yield: This method has been reported to achieve a yield of approximately 80.6%.[11]

Role in Drug Development

The primary application of this compound is as a starting material in an efficient, four-step synthesis of Favipiravir.[12][13] This synthetic route offers a significant improvement over earlier, longer protocols, making it more viable for industrial-scale production.[2][12]

Biological Activity

While its main role is that of a synthetic intermediate, this compound has been noted for its own potential biological activities.

-

Antiviral Potential: Some sources suggest it may have applications as an antiviral drug for the treatment of HIV.[14] The proposed mechanism of action involves the inhibition of viral polymerase, thereby blocking the synthesis of viral proteins and RNA.[14]

-

Precursor to Favipiravir: As a precursor to Favipiravir, it is integral to the production of a drug with proven activity against numerous RNA viruses, including influenza, Ebola, and Zika viruses.[2][3] Favipiravir itself is a prodrug that is metabolized into its active form, which then selectively inhibits viral RNA-dependent RNA polymerase.[1][15]

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined synthesis and critical role as a key intermediate in modern, efficient routes to the antiviral drug Favipiravir underscore its importance. Further investigation into its intrinsic antiviral properties may open new avenues for therapeutic development. This guide provides the core technical information required by professionals engaged in antiviral drug discovery and process chemistry.

References

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 259793-88-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound For Favipiravir 259793-88-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. CAS 259793-88-9 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 11. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 259793-88-9 | FB29070 [biosynth.com]

- 15. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

An In-depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No. 259793-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide, with the CAS number 259793-88-9, is a critical intermediate in the synthesis of the antiviral drug Favipiravir (B1662787) (also known as T-705 or Avigan).[1][2] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses, and has been investigated for the treatment of other viral infections.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the manufacturing of Favipiravir.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and downstream processing of the compound.

| Property | Value | Reference(s) |

| CAS Number | 259793-88-9 | [4] |

| Molecular Formula | C₅H₄BrN₃O₂ | [4][5] |

| Molecular Weight | 218.01 g/mol | [4][5] |

| Appearance | White to cream-colored powder/solid | [6][7] |

| Melting Point | Darkens at 189–194 °C | [7] |

| Boiling Point | 543.1 °C at 760 mmHg | [6][8] |

| Density | 2.23 g/cm³ | [6][8] |

| Flash Point | 282.3 °C | [6][8] |

| Purity | ≥97% to ≥99% | [4][5][6] |

| Storage | Inert atmosphere, 2-8°C or 4°C | [5] |

| SMILES | NC(=O)c1nc(Br)cnc1O | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 3-hydroxypyrazine-2-carboxamide. Several methods have been reported, with variations in reagents and reaction conditions aimed at improving yield and purity.

Synthesis from 3-Hydroxypyrazine-2-carboxamide

A common and effective method for the synthesis of this compound is the direct bromination of 3-hydroxypyrazine-2-carboxamide.

This protocol is based on a method designed to be mild and efficient, avoiding high temperatures that can lead to side reactions.[9]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium in acetonitrile (7 mL per gram of the sodium salt).[9]

-

pH Adjustment: Cool the mixture to 10-20°C and, while stirring under a nitrogen atmosphere, add an acid such as acetic acid or phosphoric acid to adjust the pH of the reaction solution to a weakly acidic range of 5.5-6.5.[9]

-

Bromination: While maintaining the temperature between 5-25°C, slowly add liquid bromine (approximately 1.07 g per gram of the starting amide).[9]

-

Reaction Monitoring and Work-up: Monitor the reaction for its completion. After the reaction is complete, the product can be isolated by filtration.

-

Purification: The resulting wet product is dried in an oven at 65°C to yield this compound.[9] This method has been reported to produce the target compound with a yield of around 80%.[9]

Role as a Key Intermediate in Favipiravir Synthesis

This compound is a crucial building block in the synthesis of Favipiravir. The bromo substituent at the 6-position serves as a leaving group for the introduction of a fluorine atom, a key structural feature of the final drug molecule.

An efficient, commercially viable synthetic route starting from this compound has been developed to produce Favipiravir.[10]

Characterization Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

| Spectroscopic Data | Values | Reference(s) |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H) | [7] |

| ¹³C-NMR (101 MHz, DMSO-d₆) | δ 166.53, 166.30, 147.21, 132.74, 116.98 | [7] |

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antiviral agent Favipiravir. The synthetic methods for this intermediate have been optimized to achieve high yields and purity under mild conditions, facilitating the large-scale production of Favipiravir. The well-characterized physical, chemical, and spectroscopic properties of this compound are crucial for quality control and process development in the manufacturing of this important antiviral drug.

References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS 259793-88-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 259793-88-9 this compound [hsppharma.com]

- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of antiviral agents. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound. Its identity and general properties are summarized below.

| Property | Value |

| CAS Number | 259793-88-9[1][2] |

| IUPAC Name | This compound[3] |

| Synonyms | 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide, Favipiravir Impurity 4 |

| Molecular Formula | C₅H₄BrN₃O₂[2][4][5] |

| Molecular Weight | 218.01 g/mol [2][4][6][7] |

| Appearance | White, pale yellow, or light brown solid powder[2] |

| Melting Point | Darkens at 189–194 °C |

| Boiling Point (Predicted) | 543.1 °C at 760 mmHg |

| Density (Predicted) | 2.0 - 2.23 g/cm³ |

| Flash Point (Predicted) | 282.3 °C |

| Purity | Commercially available in purities from 97% to >99%[2][4][7] |

| Solubility | While specific quantitative data is limited, related pyrazinamide (B1679903) structures show solubility in polar organic solvents such as DMSO, DMF, and alcohols. |

| pKa | Specific experimental pKa values for this compound are not readily available in published literature. |

Hazard and Safety Information

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

Role in Antiviral Synthesis

This compound is primarily recognized as a crucial starting material or key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).[7] Favipiravir is a broad-spectrum antiviral drug approved for treating influenza in Japan and studied for activity against numerous other RNA viruses. The bromo-substituent at the 6-position of the pyrazine (B50134) ring serves as a functional handle for introducing a fluorine atom, a key step in the synthesis of Favipiravir.[5]

Caption: Role as a key synthetic precursor to Favipiravir.

One supplier has noted that the compound may have potential as an HIV polymerase inhibitor, though this is not widely substantiated in scientific literature and its primary role remains that of a synthetic intermediate.[6]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the synthesis of the title compound from 3-hydroxypyrazine-2-amide.[1]

Objective: To synthesize this compound via bromination of 3-hydroxypyrazine-2-amide.

Materials:

-

3-hydroxypyrazine-2-amide (Starting Material)

-

Acetonitrile (B52724) (Solvent)

-

Acetic acid or Phosphoric acid (for pH adjustment)

-

Liquid Bromine (Brominating agent)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-amide in acetonitrile (approx. 7 mL per gram of starting material).[1]

-

Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid. This ensures the reaction occurs under mildly acidic conditions to prevent side reactions.[1][6]

-

Cool the reaction mixture and slowly add liquid bromine dropwise. The temperature should be maintained between 10-20 °C during the addition.[6]

-

After the addition is complete, allow the reaction to proceed for at least 2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, filter the solution to collect the crude product.

-

Wash the collected solid with water until the filtrate pH is neutral (6-7).

-

Dry the purified wet product in an oven at 60-70 °C to yield this compound.[6]

Caption: General workflow for the synthesis of the title compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a representative protocol for the analysis of this compound for identity and purity assessment. Parameters may require optimization for specific equipment and sample matrices.

Objective: To determine the purity and confirm the identity of this compound.

Instrumentation & Materials:

-

HPLC system with UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Standard: High-purity reference standard of this compound

-

Sample Diluent: Acetonitrile/Water (50:50 v/v)

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by further dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration to the primary working standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or as determined by UV scan)

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identification: The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard.[2]

-

Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Specifications often require purity of not less than 98.0%.[2]

-

References

- 1. Synthonix, Inc > 259793-88-9 | this compound [synthonix.com]

- 2. revistadechimie.ro [revistadechimie.ro]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 6. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Whitepaper on the Inferred Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct mechanistic studies on 6-Bromo-3-hydroxypyrazine-2-carboxamide are not extensively available in public literature. However, its close structural analog, Favipiravir (B1662787) (6-Fluoro-3-hydroxypyrazine-2-carboxamide), is a well-characterized antiviral agent. This document provides an in-depth guide to the mechanism of action of Favipiravir as a scientifically-grounded proxy for understanding the potential activity of its 6-bromo counterpart. Favipiravir functions as a prodrug, which, upon intracellular conversion to its active triphosphate form, targets the viral RNA-dependent RNA polymerase (RdRp). This inhibition occurs through two primary mechanisms: acting as a chain terminator and inducing lethal mutagenesis, thereby preventing viral replication. This whitepaper details the activation pathway, molecular interactions, and antiviral activity of Favipiravir, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A discussion on the structure-activity relationship is included to extrapolate the potential impact of the 6-bromo substitution.

Introduction: The Pyrazine (B50134) Carboxamide Antiviral Class

Pyrazine carboxamide derivatives represent a promising class of antiviral compounds with a broad spectrum of activity against RNA viruses. The most prominent member of this class is Favipiravir (also known as T-705), approved in Japan for the treatment of influenza.[1][2] this compound is primarily recognized as a key intermediate in the synthesis of Favipiravir.[3] While some sources suggest it may have potential antiviral properties, for instance against HIV by possibly inhibiting the polymerase enzyme, these mechanisms are not well-elucidated.[1] Given the profound structural similarity, the established mechanism of Favipiravir provides the most reliable framework for understanding the potential biological activity of this compound.

Core Mechanism of Action: Inferred from Favipiravir

The antiviral action of Favipiravir is not direct but requires intracellular metabolic activation. It functions as a prodrug, selectively targeting the viral RNA replication machinery while having a low affinity for host cell polymerases.[4]

Intracellular Activation Pathway

Favipiravir is taken up by host cells and undergoes a two-step conversion to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][6]

-

Ribosylation: The initial and critical step is the conversion of Favipiravir to its ribofuranosyl-5'-monophosphate (Favipiravir-RMP). This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]

-

Phosphorylation: Subsequently, host cell kinases further phosphorylate Favipiravir-RMP to the diphosphate (B83284) (Favipiravir-RDP) and finally to the active triphosphate form, Favipiravir-RTP.[5]

This activation pathway is a key determinant of the drug's selective toxicity towards viruses, as the active form is generated within the cellular environment where viral replication occurs.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, Favipiravir-RTP, is a purine (B94841) nucleotide analog that is recognized by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA virus genomes.[2][5] Favipiravir-RTP competitively inhibits the incorporation of natural purine nucleosides (GTP and ATP), leading to the disruption of viral RNA synthesis through two distinct mechanisms.[8][9]

-

Chain Termination: Favipiravir-RTP can be incorporated into the nascent viral RNA strand. The presence of the modified base can prevent the RdRp from adding the next nucleotide, thereby causing premature termination of RNA chain elongation.[3][10]

-

Lethal Mutagenesis: When chain termination does not occur immediately, the incorporated Favipiravir can act as a mutagen. It can be ambiguously templated, causing a high rate of mutations in the subsequent rounds of RNA synthesis.[6][9] This accumulation of errors, known as "lethal mutagenesis," results in the production of non-viable viral progeny.[11]

Quantitative Data: Antiviral Activity of Favipiravir

The efficacy of Favipiravir has been quantified against a wide range of RNA viruses. The following tables summarize key in vitro activity data.

Table 1: In Vitro Efficacy (EC₅₀) of Favipiravir Against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.04 - 1.74 | [4] |

| Orthomyxoviridae | Influenza B | MDCK | 0.04 - 0.94 | [4] |

| Orthomyxoviridae | Avian Influenza A (H5N1) | MDCK | 0.19 - 5.03 | [12] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [13] |

| Flaviviridae | Zika Virus | Vero | 97.5 | [14] |

| Caliciviridae | Norovirus | HG23 | 21 | [15] |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Inhibitory Activity (IC₅₀) of Favipiravir-RTP Against Polymerases

| Polymerase | IC₅₀ (µM) | Selectivity Index | Reference |

| Influenza Virus RdRp | 0.341 | >2,650 | [4] |

| Human DNA Polymerase α | >1,000 | - | [4] |

| Human DNA Polymerase β | >1,000 | - | [4] |

| Human DNA Polymerase γ | >1,000 | - | [4] |

| Human RNA Polymerase II | 905 | - | [4] |

IC₅₀ (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The high IC₅₀ values for human polymerases demonstrate the drug's selectivity for the viral enzyme.

Structure-Activity Relationship (SAR) and the Impact of 6-Bromo Substitution

The pyrazine ring and the carboxamide group are essential for the antiviral activity of this class of compounds.[16] Modifications at the 3, 5, and 6 positions of the pyrazine ring significantly influence potency and selectivity.[17]

-

Position 6 Substitution: This position is critical for activity. The electronegativity and size of the halogen substituent can affect the molecule's interaction with the active site of both the activating enzyme (HGPRT) and the target enzyme (RdRp).

-

Fluorine (Favipiravir): Fluorine is a small, highly electronegative atom. Its presence in Favipiravir is known to contribute to its potent activity.

-

Bromine (this compound): Bromine is larger and less electronegative than fluorine. This substitution could have several effects:

-

Steric Hindrance: The larger size of bromine might sterically hinder the binding of the molecule to the active site of HGPRT or RdRp, potentially reducing its activity compared to Favipiravir.

-

Electronic Effects: The change in electronegativity could alter the electronic distribution of the pyrazine ring, affecting how it is recognized as a purine analog.

-

Metabolic Stability: The carbon-bromine bond is generally more labile than the carbon-fluorine bond, which could affect the metabolic stability and pharmacokinetic profile of the compound.

-

-

In studies of related pyrazinoic acid analogs, substitutions at the 6-position with halides (chloride and bromide) were evaluated, although direct comparisons often show that amino or other substitutions can be more potent depending on the biological target.[17] Without direct experimental data, it is hypothesized that this compound would likely retain the same mechanism of action as Favipiravir but may exhibit different potency and pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral mechanism and efficacy of compounds like Favipiravir.

Plaque Reduction Assay (for determining EC₅₀)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates and incubate until a monolayer is formed.

-

Virus Infection: Remove growth media and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Favipiravir) in an overlay medium (e.g., DMEM containing 0.6% agarose (B213101) and trypsin for influenza).

-

Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Visualization: Fix the cells with 10% formalin, remove the agarose overlay, and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background.

-

Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

-

Cell Seeding: Seed host cells (e.g., Vero cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[18]

-

Compound Incubation: Replace the medium with fresh medium containing two-fold serial dilutions of the test compound. Incubate for the same duration as the antiviral assay (e.g., 48 hours).[18]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

RdRp Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibition of the viral polymerase enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, a viral RNA template, purified recombinant RdRp enzyme, a radiolabeled nucleotide (e.g., ³²P-GTP), and the other three non-labeled NTPs.[19]

-

Inhibitor Addition: Add varying concentrations of the active triphosphate form of the drug (e.g., Favipiravir-RTP) to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the radioactivity using a scintillation counter.

-

Analysis: The IC₅₀ value is determined as the inhibitor concentration that reduces the incorporation of the radiolabeled nucleotide by 50% compared to the no-inhibitor control.[19]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, a robust inference can be drawn from its close structural analog, Favipiravir. The core mechanism likely involves intracellular activation to a triphosphate metabolite that inhibits viral RNA-dependent RNA polymerase through competitive binding and subsequent chain termination or lethal mutagenesis. The substitution of fluorine with bromine at the 6-position is expected to modulate the compound's potency and pharmacokinetic profile, warranting further investigation. The experimental protocols and quantitative data presented herein provide a comprehensive framework for the evaluation of this and other pyrazine carboxamide derivatives as potential antiviral agents.

References

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]

- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir in Therapy of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oatext.com [oatext.com]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterispharma.com [sterispharma.com]

- 11. oatext.com [oatext.com]

- 12. researchgate.net [researchgate.net]

- 13. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Antiviral Effectivity of Favipiravir Against Peste Des Petits Ruminants Virus Is Mediated by the JAK/STAT and PI3K/AKT Pathways [frontiersin.org]

- 19. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

An In-Depth Technical Guide on the Biological Activity of 6-Bromo-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxypyrazine-2-carboxamide, a halogenated pyrazine (B50134) derivative, is a compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir, this molecule also possesses intrinsic biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its potential as an antiviral agent. While specific quantitative data for this compound is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for assays relevant to its evaluation and contextual data from structurally related compounds to inform future research and development efforts.

Introduction

This compound (6BHPC) is a heterocyclic organic compound with the molecular formula C₅H₄BrN₃O₂. Its structure, characterized by a pyrazine ring substituted with bromine, a hydroxyl group, and a carboxamide moiety, positions it as a potential pharmacophore. The existing body of research points towards its role as a polymerase inhibitor, suggesting a mechanism of action that could be effective against various viral pathogens.[1] Notably, it has been identified as a potential therapeutic agent for Human Immunodeficiency Virus (HIV) by targeting the viral polymerase enzyme.[1]

Antiviral Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potential as an antiviral agent, particularly against HIV.[1]

Proposed Mechanism of Action: Polymerase Inhibition

6BHPC is proposed to function as a polymerase inhibitor.[1] The mechanism, while not fully elucidated, is believed to involve the binding of the molecule to the viral polymerase enzyme. This interaction is thought to impede the synthesis of viral nucleic acids (RNA or DNA), thereby halting the replication process.[1] By blocking the production of new viral proteins and genetic material, the compound can inhibit the formation of infectious viral particles and prevent the propagation of the infection within a host.[1]

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound, such as IC₅₀ or EC₅₀ values, are not widely published. However, to provide a contextual framework for its potential efficacy, the following table summarizes the antiviral activities of structurally related pyrazine carboxamide derivatives against various viruses.

Disclaimer: The following data is for structurally related compounds and NOT for this compound.

| Compound/Derivative | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | SARS-CoV-2 | In vitro anti-COVID-19 assay | EC₅₀ = 0.45 µM | [2] |

| 6-(3,5-dimethylbenzyl)-5-alkyl-2-benzylsulfanylpyrimidin-4(3H)-one | HIV-1 | In vitro MT-4 cell culture | IC₅₀ = 0.12 µM | [3] |

| N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives | HIV-1 Integrase | In vitro assay | nM range | [4] |

| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivative (8b) | HIV-1 | HeLa cell culture | EC₅₀ = 75 µM | [5] |

| 6-Chloropurine isoxazoline-carbocyclic monophosphate nucleotide (4b) | SARS-CoV-2 RdRp | Cell-free fluorometric assay | IC₅₀ = 29.31 µM | [6] |

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for relevant in vitro assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a common method to assess the inhibitory effect of a compound on HIV-1 reverse transcriptase (RT), a type of polymerase.

Principle:

This assay measures the activity of HIV-1 RT by quantifying the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand using a poly(A) x oligo(dT)₁₅ template/primer. The newly synthesized DNA is captured on a streptavidin-coated microplate, and the amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD). The subsequent addition of a peroxidase substrate results in a colorimetric signal proportional to the DNA synthesized.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer (containing template/primer and dNTPs with DIG-dUTP and biotin-dUTP)

-

Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control (e.g., Nevirapine)

-

Washing Buffer

-

Anti-DIG-POD conjugate

-

Peroxidase Substrate (e.g., ABTS or TMB)

-

Stop Solution (if required for the substrate)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of the test compound and the positive control at various concentrations.

-

Prepare the reaction mixture according to the manufacturer's instructions, containing the template/primer and dNTPs.

-

-

Assay Protocol:

-

To the streptavidin-coated wells, add the reaction mixture.

-

Add the serially diluted test compound, positive control, or solvent control to the designated wells.

-

Initiate the reaction by adding the recombinant HIV-1 RT to all wells, except for the negative control wells (which receive no enzyme).

-

Incubate the plate at 37°C for 1-2 hours.

-

After incubation, wash the wells three times with the washing buffer to remove unincorporated reagents.

-

-

Detection:

-

Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.

-

Wash the wells three times with the washing buffer to remove the unbound conjugate.

-

Add the peroxidase substrate to each well and incubate in the dark at room temperature until sufficient color develops.

-

If necessary, add a stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of RT inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Other Potential Biological Activities

While the primary focus has been on its antiviral properties, the pyrazine carboxamide scaffold is known to exhibit a broader range of biological activities. Derivatives have been investigated for their antibacterial and antifungal properties. Further screening of this compound against a panel of bacterial and fungal strains could reveal additional therapeutic potential.

Conclusion

This compound is a molecule with demonstrated potential as a polymerase inhibitor, particularly in the context of antiviral drug discovery for HIV. Although detailed quantitative efficacy data for this specific compound remains to be published, the established methodologies for evaluating polymerase inhibitors provide a clear path for its further characterization. The structural similarities to other biologically active pyrazine carboxamides suggest that a thorough investigation of its antiviral, antibacterial, and antifungal properties is warranted. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake a comprehensive evaluation of the therapeutic potential of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anti-HIV evaluation of a new series of 6-arylmethyl-substituted S-DABOs as potential non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 6-Bromo-3-hydroxypyrazine-2-carboxamide in Favipiravir Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (B1662787), a potent antiviral agent effective against a broad spectrum of RNA viruses, has garnered significant attention, particularly in the context of emerging viral threats. The synthesis of this critical pharmaceutical ingredient relies on a series of well-defined chemical intermediates, among which 6-Bromo-3-hydroxypyrazine-2-carboxamide stands out as a key building block. This technical guide provides an in-depth exploration of the synthesis, properties, and conversion of this pivotal intermediate, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. This document details the experimental protocols, quantitative data, and reaction pathways involved in the journey from precursor molecules to the final active pharmaceutical ingredient, Favipiravir.

Physicochemical Properties of this compound

This compound (CAS No: 259793-88-9) is a white to off-white powder.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol |

| Appearance | White to off-white powder[1] |

| Purity | ≥97-99%[1][2] |

| Storage | 2-8°C in a refrigerator |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the bromination of 3-hydroxypyrazine-2-carboxamide (B1682577). Several methods have been reported, with variations in solvents, reaction conditions, and yields.

Experimental Protocol 1: Bromination in Acetonitrile

A patented method outlines a procedure for the bromination of 3-hydroxypyrazine-2-carboxamide using liquid bromine in acetonitrile, with pH control to ensure a mild reaction and high yield.

Materials:

-

3-hydroxypyrazine-2-carboxamide (or its sodium salt)

-

Acetonitrile

-

Acetic acid or Phosphoric acid

-

Liquid bromine

-

Water

Procedure:

-

In a reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide or its sodium salt in acetonitrile.

-

Adjust the pH of the reaction mixture to a weakly acidic range of 4-7 by adding acetic acid or phosphoric acid. A preferred pH range is 5.5-6.5.

-

Cool the mixture to a temperature between 5°C and 25°C.

-

Slowly add liquid bromine to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for a set period (e.g., 1-2 hours), monitoring the progress by HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to collect the solid product.

-

Wash the filter cake with water until the filtrate reaches a pH of 6-7 to remove any remaining acids and salts.

-

Dry the resulting wet product in an oven at 60-70°C to obtain pure this compound.

Quantitative Data for Experimental Protocol 1:

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium | (3-oxo-3,4-dihydropyrazine-2-carbonyl) amide sodium | Intermediate II |

| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |

| Acid for pH adjustment | Acetic acid | Phosphoric acid | Not specified |

| pH | 5-6 | 6 | 8 (initial) |

| Reaction Temperature | 10-20°C (addition at 5-25°C) | 10-20°C (addition at 5-25°C) | 10-20°C (addition at 5-25°C) |

| Reaction Time | 1 hour (post-addition) | 1 hour (post-addition) | 2 hours (post-addition) |

| Yield | 79.4% | 80.6% | 85.1% |

Data sourced from patent CN112851589A.

Experimental Protocol 2: Synthesis from Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate

An alternative approach involves the amidation of the corresponding methyl ester.

Materials:

-

Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate

-

Aqueous ammonia (B1221849) (32%)

-

6 N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate in 32% aqueous ammonia.

-

Stir the solution at room temperature for 3 hours.

-

Adjust the pH of the solution to 4 with 6 N HCl, which will cause the product to precipitate.

-

Filter the precipitate and wash it with water.

-

Dry the solid under vacuum at 50°C overnight to yield this compound.

Quantitative Data for Experimental Protocol 2:

| Parameter | Value |

| Starting Material | Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (3 g, 12.9 mmol) |

| Reagent | Aqueous ammonia (30 mL, 32%) |

| Reaction Time | 3 hours |

| Reaction Temperature | Room temperature |

| Yield | 89% (2.5 g, 11.47 mmol)[3] |

Conversion to Favipiravir

The transformation of this compound to Favipiravir involves a critical fluorination step, which is a nucleophilic aromatic substitution reaction.

Proposed Experimental Protocol for Fluorination

While a direct and detailed experimental protocol for the fluorination of this compound was not explicitly found in the searched literature, a plausible procedure can be adapted from established methods for the fluorination of similar heterocyclic compounds. This typically involves a halogen exchange (Halex) reaction using a fluoride (B91410) salt.

Materials:

-

This compound

-

Potassium fluoride (KF) or other fluoride source (e.g., Tetrabutylammonium fluoride - TBAF)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, N,N-Dimethylformamide - DMF)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional but recommended)

Proposed Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine this compound, anhydrous potassium fluoride, and a phase-transfer catalyst (if used) in an aprotic polar solvent.

-

Heat the reaction mixture to a high temperature (typically in the range of 120-150°C).

-

Monitor the reaction progress using HPLC or TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Favipiravir by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[4]

Quantitative Data:

An efficient, four-step synthesis of Favipiravir starting from this compound has been reported to have an overall molar yield of 65%.[5] However, the specific yield for the fluorination step alone is not detailed.

Reaction Mechanisms and Workflows

Synthesis of this compound

The synthesis of the bromo-intermediate from 3-hydroxypyrazine-2-carboxamide is an electrophilic aromatic substitution reaction. The pyrazine (B50134) ring, being electron-deficient, typically requires activating groups for such substitutions. The hydroxyl and carboxamide groups on the ring influence the position of bromination.

Caption: Workflow for the synthesis of the key bromo-intermediate.

Conversion to Favipiravir

The conversion of the bromo-intermediate to Favipiravir is a nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing groups, facilitates the displacement of the bromide ion by a fluoride ion.

Caption: Proposed workflow for the conversion to Favipiravir.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound and the final Favipiravir product is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

HPLC Method for Favipiravir and Intermediates:

| Parameter | Condition 1 | Condition 2 |

| Column | C18-RP (5 µm, 250 x 4.6 mm) | Cosmosil C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | 0.02 M Brij-35, 0.15 M SDS, 0.02 M disodium (B8443419) hydrogen phosphate, pH 5.0 | Methanol:Water (75:25, v/v), pH 3 (adjusted with o-phosphoric acid) |

| Flow Rate | 1 mL/min | 0.8 mL/min |

| Detection Wavelength | 323 nm | 227 nm |

| Column Temperature | Not specified | 30°C |

| Retention Time (Favipiravir) | 3.8 min | 4 min |

Data sourced from various analytical studies.[3][6]

Spectroscopic Analysis of this compound:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 13.56 (s, 1H), 8.84 (s, 1H), 8.49 (s, 1H), 8.36 (s, 1H).[7]

-

¹³C-NMR (101 MHz, DMSO-d₆): δ 166.53, 166.30, 147.21, 132.74, 116.98.[7]

-

IR Spectroscopy: Characterization by IR spectroscopy is also a standard method for confirming the functional groups present in the molecule.

Conclusion

This compound is a non-negotiable intermediate in the efficient and scalable synthesis of Favipiravir. The methodologies outlined in this guide, derived from patents and peer-reviewed literature, provide a solid foundation for its preparation and subsequent conversion. The detailed experimental protocols and quantitative data serve as a valuable resource for process optimization and quality control in the development and manufacturing of this vital antiviral medication. Further research into optimizing the fluorination step from this specific bromo-intermediate could lead to even more efficient and cost-effective production of Favipiravir, thereby enhancing its accessibility in the global fight against viral diseases.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]

- 3. Green micellar solvent-free HPLC and spectrofluorimetric determination of favipiravir as one of COVID-19 antiviral regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Method development and validation of Favipiravir by RP-HPLC | Innovative Journal of Medical Sciences [ijms.co.in]

- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 6-Bromo-3-hydroxypyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-hydroxypyrazine-2-carboxamide has emerged as a molecule of significant interest within the antiviral drug development landscape. While primarily recognized as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (T-705), its structural analogy to this potent drug warrants a thorough investigation into its own potential antiviral properties. This technical guide provides an in-depth analysis of the core data, experimental methodologies, and mechanistic pathways associated with the pyrazine-2-carboxamide class of compounds, with a specific focus on the insights that can be extrapolated to this compound. By examining the wealth of information available for its fluoro-analogue, Favipiravir, we can construct a foundational understanding to guide future research and development of novel antiviral therapeutics.

Introduction

The global challenge of emerging and re-emerging viral infections necessitates the continuous exploration of novel antiviral agents. Pyrazinecarboxamide derivatives have shown considerable promise in this area.[1] One of the most notable compounds in this class is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a drug approved for the treatment of influenza in several countries and investigated for its activity against a wide range of other RNA viruses.[1] this compound, a close structural analog and a direct precursor in Favipiravir synthesis, presents a compelling case for investigation into its intrinsic antiviral efficacy.[2] This document consolidates the current understanding of the antiviral mechanisms of this class of molecules, presents key quantitative data from studies on its analogue, and details the experimental protocols necessary for its evaluation.

Mechanism of Action: A Paradigm from Favipiravir

The antiviral activity of Favipiravir provides a well-established model for the potential mechanism of this compound. The proposed mechanism involves the intracellular conversion of the parent compound into its active form, a phosphoribosylated metabolite. This active form then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

Signaling Pathway: Bioactivation and Inhibition of Viral RdRp

The metabolic activation of Favipiravir is a critical prerequisite for its antiviral effect. The following diagram illustrates the key steps in this pathway, which is hypothesized to be similar for this compound.

Caption: Proposed bioactivation pathway and mechanism of RdRp inhibition.

Quantitative Antiviral Data (Favipiravir as a Surrogate)

To provide a quantitative framework for the potential efficacy of this compound, the following tables summarize the in vitro antiviral activity of Favipiravir against a range of RNA viruses. These values serve as a benchmark for future studies on the bromo-analog.

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.03 - 0.47 | >400 | >851 |

| Influenza B | MDCK | 0.09 - 0.43 | >400 | >930 | |

| Flaviviridae | Zika Virus | Vero | 97.5 ± 6.8 | >1000 | >10.2 |

| Yellow Fever Virus | Vero | 3.9 - 21.5 | >1000 | >46.5 | |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 11 - 25 | >5000 | >200 |

| Arenaviridae | Lassa Virus | Vero | 6.2 - 19.1 | >1000 | >52.3 |

| Coronaviridae | SARS-CoV-2 | VeroE6/TMPRSS2 | 61.88 | >400 | >6.46 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of antiviral properties. The following sections outline key methodologies for in vitro evaluation.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the inhibition of viral replication.

Caption: Workflow for the plaque reduction antiviral assay.

Methodology:

-

Cell Seeding: Plate susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days), depending on the virus.

-

Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT or MTS Assay)

Determining the cytotoxicity of the compound is crucial for assessing its therapeutic window.

Caption: Workflow for the MTT/MTS cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate host cells in 96-well plates at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Future Directions and Conclusion

The established antiviral profile of Favipiravir strongly suggests that this compound is a promising candidate for antiviral research. The immediate research priorities should involve the direct evaluation of its in vitro antiviral activity and cytotoxicity against a broad panel of RNA viruses. Subsequent studies should focus on its metabolic activation profile to confirm its conversion to the active ribofuranosyl-5'-triphosphate form. Furthermore, in vivo studies in relevant animal models will be critical to assess its efficacy, pharmacokinetics, and safety profile.

References

An In-depth Technical Guide on 6-Bromo-3-hydroxypyrazine-2-carboxamide Derivatives and Analogs for Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-3-hydroxypyrazine-2-carboxamide and its analogs, a class of compounds that has garnered significant attention in the field of antiviral drug discovery. The core of this class is closely related to the approved anti-influenza drug Favipiravir (B1662787) (T-705), a 6-fluoro substituted analog. These pyrazinecarboxamide derivatives are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This document details their mechanism of action, synthesis, and summarizes the available quantitative antiviral activity data. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with visual representations of key pathways and workflows to aid in research and development efforts. While this compound is a key intermediate in the synthesis of Favipiravir, this guide also collates the available information on its potential as an antiviral agent in its own right, alongside other halogenated and non-halogenated analogs.

Introduction

The emergence and re-emergence of RNA virus pandemics, such as influenza and coronaviruses, underscore the urgent need for broad-spectrum antiviral agents. The viral RNA-dependent RNA polymerase (RdRp) is a prime target for antiviral drug development due to its essential role in viral replication and its absence in host cells.[1] The pyrazinecarboxamide scaffold has proven to be a promising starting point for the development of potent RdRp inhibitors.

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705) is a prominent example of this class, approved in Japan for the treatment of influenza.[2] Its bromo-analog, this compound, serves as a key building block in its synthesis.[3][4] This guide will delve into the chemical and biological characteristics of the 6-bromo derivative and its broader family of analogs, providing a valuable resource for researchers in the field.

Mechanism of Action

The primary mechanism of action for 3-hydroxypyrazine-2-carboxamide (B1682577) derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp). These compounds are prodrugs that, upon entering a host cell, are metabolized to their active form, the ribofuranosyl-5'-triphosphate (RTP) derivative.[1][5] This active metabolite, for instance, T-705-RTP, structurally mimics purine (B94841) nucleosides (adenosine or guanosine (B1672433) triphosphate).[5]

The viral RdRp mistakenly incorporates this analog into the nascent viral RNA strand. This incorporation can lead to two main inhibitory outcomes:

-

Chain Termination: The presence of the analog in the RNA chain can prevent further elongation, effectively halting viral replication.[6]

-

Lethal Mutagenesis: The ambiguous base-pairing properties of the analog can induce a high rate of mutations in the viral genome during replication, leading to the production of non-viable viral progeny.[7]

Importantly, these compounds exhibit selective toxicity towards viral polymerases and do not significantly inhibit host DNA and RNA synthesis.[1]

Signaling Pathway: Metabolic Activation and RdRp Inhibition

The following diagram illustrates the intracellular conversion of the prodrug to its active form and its subsequent inhibition of the viral RdRp.

Synthesis and Derivatives

This compound is a key intermediate in the synthesis of Favipiravir. The synthesis of various substituted pyrazinecarboxamides has been reported, often involving the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine.[8]

A general synthetic approach to produce a variety of N-substituted pyrazine-2-carboxamides is outlined below:

Quantitative Data on Antiviral Activity

While extensive data is available for Favipiravir (T-705), specific quantitative antiviral data for this compound is limited in publicly available literature, as it is predominantly viewed as a synthetic intermediate. However, data for other key analogs provides insight into the structure-activity relationships of this class of compounds.

| Compound Name/Structure | Virus | Cell Line | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| T-1105 (6-H-3-hydroxypyrazine-2-carboxamide) | Zika Virus | Vero | Cell Death Reduction | - | 97.5 ± 6.8 | [2] |

| Cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide) | SARS-CoV-2 | Vero E6 | Viral Replication | - | 0.45 | [2] |

| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | Viral Replication | - | 94.09 | [2] |

| N-(Benzo[d]thiazol-2-ylmethyl)pyrazine-2-carboxamide | SARS-CoV-2 | - | - | 0.2064 | - | [9] |

| (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | SARS-CoV-2 | - | - | 0.3638 | - | [9] |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | - | IC₉₀ = 0.819 µg/mL | [10] |

| 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | MIC ≤ 2 mg/L | - | [10] |

| 6-chloro-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | - | MIC ≤ 2 mg/L | - | [10] |

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol for this compound is adapted from patent literature.

Materials:

-

3-hydroxypyrazine-2-carboxamide

-

Phosphoric acid

-

Liquid bromine

-

Sodium sulfite (B76179) solution (10%)

-

Deionized water

Procedure:

-

To a 1000 mL three-neck flask, add 560 mL of acetonitrile and 80 g of 3-hydroxypyrazine-2-carboxamide sodium salt under a nitrogen atmosphere with stirring.

-

Cool the reaction mixture to 10-20 °C and add 9 g of phosphoric acid to adjust the pH to approximately 6.

-

Slowly add liquid bromine (1.07 g per gram of intermediate) to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, add 10% sodium sulfite solution to quench any remaining bromine.

-

Filter the resulting solid and wash it with deionized water.

-

Dry the product in an oven at 65 °C to yield this compound.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates

-

Virus stock of known titer

-

Test compound stock solution

-

Serum-free cell culture medium

-

Overlay medium (e.g., containing 0.5% methylcellulose)

-

Crystal violet staining solution (0.1% w/v in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

-

Staining: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the viral RdRp enzyme.

Materials:

-

Purified viral RdRp enzyme

-

RNA template and primer

-

Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs)

-

Unlabeled NTPs

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

Test compound

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a microplate well, combine the reaction buffer, RNA template/primer, labeled and unlabeled NTPs, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the incorporation of the labeled NTP into the newly synthesized RNA. This can be done by methods such as filter binding assays followed by scintillation counting for radiolabeled NTPs, or by measuring the fluorescence signal for fluorescently labeled NTPs.

-

Data Analysis: Calculate the percentage of RdRp inhibition for each compound concentration relative to a no-compound control. The IC₅₀ value (the concentration that inhibits enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound and its analogs represent a promising class of broad-spectrum antiviral agents targeting the viral RNA-dependent RNA polymerase. While the fluoro-analog, Favipiravir, has seen clinical success, the full potential of other derivatives, including the bromo- and other halo-substituted compounds, remains to be thoroughly explored. The lack of extensive publicly available data on the antiviral activity of this compound itself presents a clear research gap.

Future research should focus on the systematic synthesis and evaluation of a broader range of 6-substituted-3-hydroxypyrazine-2-carboxamide derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective antiviral agents with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research endeavors and accelerate the development of the next generation of broad-spectrum antiviral therapies.

References

- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 259793-88-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide, a heterocyclic organic compound, holds a significant position in the landscape of modern antiviral drug development. While not a therapeutic agent in its own right, its history is inextricably linked to the discovery and synthesis of the potent antiviral drug Favipiravir (B1662787) (also known as T-705 or Avigan). This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways involving this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Discovery and History: A Pivotal Role in Favipiravir Synthesis

The discovery of this compound is not chronicled as a standalone event but rather as a critical step in the evolution of manufacturing processes for Favipiravir. Favipiravir, developed by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm), was first synthesized in 2000 and approved for medical use in Japan in 2014.[1][2][3] The initial synthetic routes to Favipiravir were often lengthy, low-yielding, and utilized costly or hazardous reagents.[2]

As the therapeutic potential of Favipiravir against a broad spectrum of RNA viruses became evident, the need for more efficient and economically viable synthetic methods grew.[1][4] This spurred research into alternative synthetic strategies, leading to the identification of this compound as a key intermediate. Its strategic importance lies in its ability to serve as a versatile precursor, enabling more streamlined and scalable syntheses of Favipiravir. Several patents and research articles highlight synthetic routes that commence with or proceed through this bromo-derivative, underscoring its pivotal role in the industrial production of the antiviral drug.[5][6]

While one source has suggested potential antiviral activity against HIV, this claim is not widely substantiated in the broader scientific literature.[6] The overwhelming body of evidence points to its primary function as a chemical building block rather than a pharmacologically active agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 259793-88-9 | [7][8] |

| Molecular Formula | C₅H₄BrN₃O₂ | [7] |

| Molecular Weight | 218.01 g/mol | [7] |

| Synonyms | 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide, 5-bromo-2-oxo-1H-pyrazine-3-carboxamide | [9] |

| Purity | Typically ≥97% | [7] |

Synthetic Pathways

This compound is a key convergent point in several synthetic routes to Favipiravir. Its utility stems from the reactivity of the bromine atom, which can be readily displaced in subsequent fluorination reactions to install the essential fluorine substituent found in the final drug molecule. The diagram below illustrates the central role of this intermediate in various synthetic approaches to Favipiravir.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented methods.[10]

Synthesis of this compound from 3-Hydroxypyrazine-2-carboxamide

-

Materials and Reagents:

-

3-Hydroxypyrazine-2-carboxamide

-

Acetonitrile

-

Phosphoric acid or Acetic acid

-

Liquid Bromine

-

Nitrogen gas

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add 3-hydroxypyrazine-2-carboxamide and acetonitrile.

-